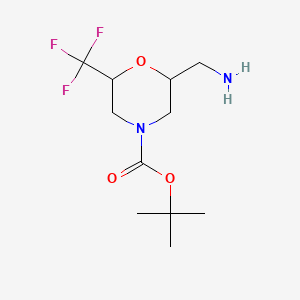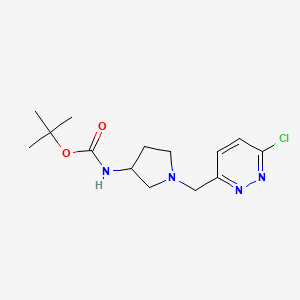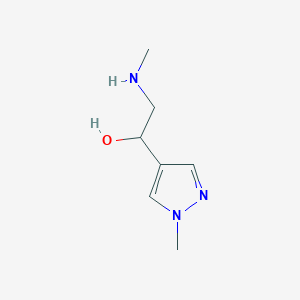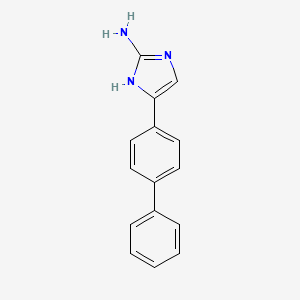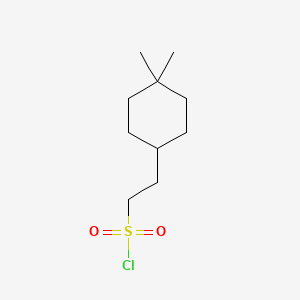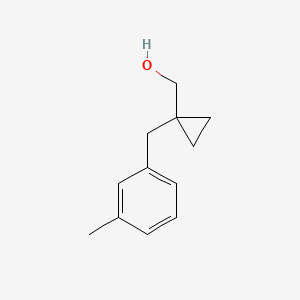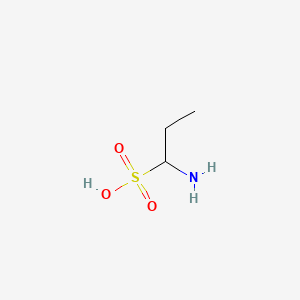
2-Hydroxy-2-(4-quinolyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(quinolin-4-yl)acetic acid is a compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-hydroxy-2-(quinolin-4-yl)acetic acid, can be achieved through various established protocols. Some of the conventional named reactions used for the synthesis of quinoline rings include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve different starting materials and reaction conditions, such as the use of aniline and glycerol in the Skraup synthesis or the condensation of ortho-substituted aniline with aldehydes or ketones in the Friedlander synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(quinolin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert quinoline derivatives into their corresponding dihydroquinoline forms.
Substitution: Both electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-2-(quinolin-4-yl)acetic acid can yield quinoline-2,4-dione derivatives, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(quinolin-4-yl)acetic acid has a wide range of scientific research applications due to its biological and pharmacological activities. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2-(quinolin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some quinoline derivatives act as inhibitors of the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of certain viruses . Additionally, quinoline derivatives can interact with the NMDA receptor, influencing neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-hydroxy-2-(quinolin-4-yl)acetic acid include:
2-Hydroxyquinoline: Known for its antibacterial and antifungal properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals and has shown antiviral activity.
Quinoline-2,4-dione: Studied for its potential anticancer and anti-inflammatory activities.
Uniqueness
What sets 2-hydroxy-2-(quinolin-4-yl)acetic acid apart from these similar compounds is its unique combination of a quinoline ring with a hydroxyacetic acid moiety. This structure allows it to participate in a broader range of chemical reactions and enhances its potential biological activities .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-hydroxy-2-quinolin-4-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-6-12-9-4-2-1-3-7(8)9/h1-6,10,13H,(H,14,15) |
Clave InChI |
CLERFJBHXLGIEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


